1-(Ethylsulfanyl)-2-propyl-2H-isoindole
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Overview
Description
1-(Ethylthio)-2-propyl-2H-isoindole is an organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a fused ring system consisting of a benzene ring and a pyrrole ring. The presence of an ethylthio group and a propyl group on the isoindole core makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylthio)-2-propyl-2H-isoindole can be achieved through several synthetic routes. One common method involves the reaction of 2-propyl-1H-isoindole with ethylthiol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an inert solvent such as toluene or dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of 1-(Ethylthio)-2-propyl-2H-isoindole may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis systems can be employed to enhance production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(Ethylthio)-2-propyl-2H-isoindole undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isoindole derivatives.
Scientific Research Applications
1-(Ethylthio)-2-propyl-2H-isoindole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(Ethylthio)-2-propyl-2H-isoindole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
1-(Methylthio)-2-propyl-2H-isoindole: Similar structure but with a methylthio group instead of an ethylthio group.
1-(Ethylthio)-2-methyl-2H-isoindole: Similar structure but with a methyl group instead of a propyl group.
2-Propyl-1H-isoindole: Lacks the ethylthio group, making it less versatile in certain chemical reactions.
Uniqueness
1-(Ethylthio)-2-propyl-2H-isoindole is unique due to the presence of both ethylthio and propyl groups on the isoindole core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61214-22-0 |
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Molecular Formula |
C13H17NS |
Molecular Weight |
219.35 g/mol |
IUPAC Name |
1-ethylsulfanyl-2-propylisoindole |
InChI |
InChI=1S/C13H17NS/c1-3-9-14-10-11-7-5-6-8-12(11)13(14)15-4-2/h5-8,10H,3-4,9H2,1-2H3 |
InChI Key |
OFYIBHWIMUCGFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C2C=CC=CC2=C1SCC |
Origin of Product |
United States |
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